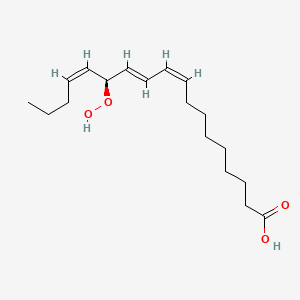

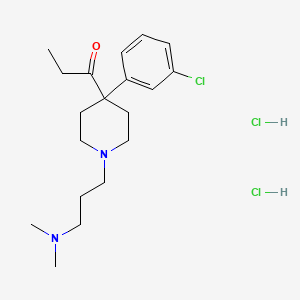

1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine is a 1,2-diacyl-sn-glycero-3-phosphocholine.

Scientific Research Applications

1. Analysis and Monitoring in Chromatography

- A study developed a quantitative assay for analyzing phosphatidylcholine (PC) and its hydrolysis products using high-performance liquid chromatography. This method was applied for monitoring the acyl migration process of lysophosphatidylcholine (LPC) isomers, important for understanding the behavior of compounds like 1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine in various solvents (Kiełbowicz et al., 2012).

2. Inhibition of Cellular Responses

- Oxidized phospholipids, including variants of 1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine, have been found to inhibit lipopolysaccharide (LPS)-mediated induction of interleukin-8 in endothelial cells. This is achieved through the activation of neutral sphingomyelinase, suggesting a pathway by which oxidized phospholipids can modulate cellular responses (Walton et al., 2006).

3. Study of Liposome Oxidation

- The oxidation products of palmitoyl-lineloyl-glycerophosphatidylcholine liposomes, structurally similar to 1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine, were identified using liquid chromatography-tandem mass spectrometry. This research contributes to the understanding of lipid oxidation mechanisms in biological systems (Reis et al., 2007).

4. Gas-phase Transformation in Mass Spectrometry

- A study demonstrated the gas-phase transformation of synthetic phosphatidylcholine monocations to structurally informative anions, including variants of 1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine. This technique enhances the structural characterization of phospholipids in analytical chemistry (Stutzman et al., 2013).

5. Dynamics of Phosphatidylethanolamines

- Research on the dynamical behavior of acyl chains in phosphatidylcholines, including 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, provides insights into the mobility and structural behavior of phospholipids in different phases. Such studies are crucial for understanding the physical properties of lipids like 1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine (Perly et al., 1985).

6. Orientational Analysis Using FT-IR Spectroscopy

- The orientation of phosphatidylcholine multilayers in different states was studied using polarized attenuated total reflection FT-IR spectroscopy. This research aids in understanding the molecular orientation and phase behavior of phospholipids, including 1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine (Hübner & Mantsch, 1991).

7. Toxicity Studies in Cultured Cells

- The toxicity of oxidized phospholipids like 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine was studied in human melanoma cells. This research is essential for understanding the role of oxidized phospholipids in diseases such as atherosclerosis and their potential in therapeutic interventions (Ramprecht et al., 2015).

8. Phosphatidylcholine Hydroperoxide as an Oxidative Marker

- The role of phosphatidylcholine hydroperoxide (PCOOH) as a marker of oxidative stress in food and diseases was explored, emphasizing the need for reliable quantification methods. This study is relevant for understanding oxidative processes involving phospholipids similar to 1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine (Nakagawa et al., 2015).

9. Investigation of Lipid Peroxidation in Interventions

- A study assessed the release of oxidized lipids during percutaneous coronary and peripheral interventions, using compounds structurally related to 1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine. This research provides insight into the role of oxidized phospholipids in atherothrombosis and endothelial function during medical procedures (Ravandi et al., 2014).

10. Fluorescence Studies in Liquid-crystalline Phase

- The mixing properties of phosphatidylethanolamine and phosphatidylcholine in the liquid-crystalline phase were examined using fluorescent probes. This study enhances the understanding of lipid-lipid interactions and phase behavior in membranes, relevant to compounds like 1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine (Ahn & Yun, 1999).

properties

Product Name |

1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine |

|---|---|

Molecular Formula |

C32H58NO10P |

Molecular Weight |

647.8 g/mol |

IUPAC Name |

[2-[(E)-5,8-dioxooct-6-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C32H58NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31(36)40-27-30(28-42-44(38,39)41-26-24-33(2,3)4)43-32(37)23-18-20-29(35)21-19-25-34/h19,21,25,30H,5-18,20,22-24,26-28H2,1-4H3/b21-19+ |

InChI Key |

VZSPQCMFLSGTPO-XUTLUUPISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)/C=C/C=O |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)C=CC=O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)C=CC=O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

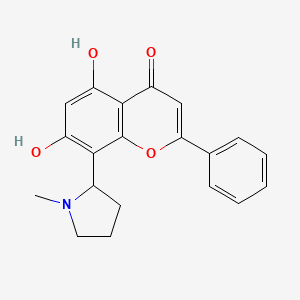

![N-(3-aminopropyl)-N-[1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide](/img/structure/B1238704.png)

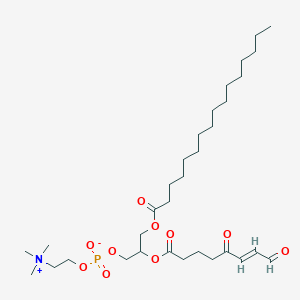

![(2S,3S,4R,9S,17R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1238707.png)

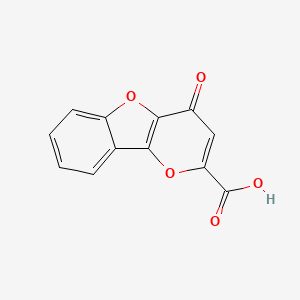

![acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester](/img/structure/B1238710.png)

![1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone](/img/structure/B1238722.png)